molecular formula C7H7F5OS B15203466 2-(Pentafluorothio)benzyl alcohol

2-(Pentafluorothio)benzyl alcohol

Katalognummer: B15203466
Molekulargewicht: 234.19 g/mol
InChI-Schlüssel: WOOFRFTVKKFSGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pentafluorothio)benzyl alcohol is a fluorinated organic compound with the molecular formula C7H7F5OS and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of a pentafluorothio group attached to a benzyl alcohol moiety, making it a unique and valuable compound in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluorothio)benzyl alcohol typically involves the reaction of pentafluorothiophenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the pentafluorothio group . The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pentafluorothio)benzyl alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(Pentafluorothio)benzyl alcohol involves its interaction with various molecular targets and pathways. The pentafluorothio group imparts unique electronic and steric properties to the compound, influencing its reactivity and interactions with biological molecules. The compound can act as an inhibitor or modulator of enzymes that interact with thiol groups, affecting various biochemical pathways . Additionally, the fluorinated nature of the compound enhances its ability to penetrate biological membranes, making it a valuable tool in drug design and delivery .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pentafluorothio)benzyl alcohol is unique due to the presence of both the pentafluorothio and benzyl alcohol groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its applications in drug design and materials science highlight its versatility and importance .

Eigenschaften

Molekularformel

C7H7F5OS

Molekulargewicht

234.19 g/mol

IUPAC-Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]methanol

InChI

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4,13H,5H2

InChI-Schlüssel

WOOFRFTVKKFSGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)S(F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.